molecular formula C13H13NO2 B2571760 6-(Hydroxymethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one CAS No. 386704-11-6

6-(Hydroxymethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one

Cat. No.: B2571760
CAS No.: 386704-11-6
M. Wt: 215.252
InChI Key: IEMXDQUCFFPIEV-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique fused ring structure, which includes a pyridine ring fused to a quinoline moiety. The presence of a hydroxymethyl group at the 6th position and a dihydroquinolinone core makes it an interesting subject for various chemical and biological studies.

Scientific Research Applications

6-(Hydroxymethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one typically involves multi-step organic reactions. One common method involves the reaction of quinoline derivatives with appropriate reagents to introduce the hydroxymethyl group and form the dihydroquinolinone core. For example, the reaction of 4-hydroxy-3-methylquinolin-2(1H)-ones with specific acids and catalysts can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Industrial methods often focus on scalability and cost-effectiveness, employing robust reaction conditions and readily available starting materials .

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinolinone derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer or antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Hydroxymethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one is unique due to its specific substitution pattern and the presence of a hydroxymethyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(hydroxymethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-8-11-7-10-4-1-3-9-5-2-6-14(12(9)10)13(11)16/h1,3-4,7,15H,2,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMXDQUCFFPIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386704-11-6
Record name 386704-11-6
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